molecular formula C9H12N6O4 B1195721 2'-Azido-2'-deoxycytidine CAS No. 51034-68-5

2'-Azido-2'-deoxycytidine

Cat. No.: B1195721
CAS No.: 51034-68-5
M. Wt: 268.23 g/mol
InChI Key: FEOYKPQEERVCAV-UHFFFAOYSA-N
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Description

2’-Azido-2’-deoxycytidine is a modified nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and molecular biology. This compound is characterized by the substitution of the hydroxyl group at the 2’ position of the deoxyribose sugar with an azido group. This modification imparts unique chemical and biological properties to the molecule, making it a valuable tool in various scientific research applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2’-Azido-2’-deoxycytidine plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with several key enzymes and proteins, including DNA polymerases and ribonucleotide reductase. The compound is phosphorylated by deoxycytidine kinase to form its active triphosphate derivative, which competes with natural nucleotides for incorporation into DNA. This incorporation results in chain termination and inhibition of DNA synthesis, making it a potent inhibitor of cell proliferation .

Cellular Effects

The effects of 2’-Azido-2’-deoxycytidine on various cell types and cellular processes are profound. It has been shown to exhibit cytotoxic effects on several cancer cell lines, including CCRF-CEM, MCF7, and HeLa cells . The compound influences cell function by interfering with DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, 2’-Azido-2’-deoxycytidine affects cell signaling pathways and gene expression, further contributing to its antiproliferative activity .

Molecular Mechanism

At the molecular level, 2’-Azido-2’-deoxycytidine exerts its effects through several mechanisms. The compound is phosphorylated to its active triphosphate form, which is then incorporated into DNA by DNA polymerases. This incorporation results in chain termination, preventing further DNA synthesis. Additionally, 2’-Azido-2’-deoxycytidine inhibits ribonucleotide reductase, an enzyme critical for the synthesis of deoxyribonucleotides, further depleting the nucleotide pool required for DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Azido-2’-deoxycytidine have been observed to change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that 2’-Azido-2’-deoxycytidine can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . The extent of these effects can vary depending on the duration of exposure and the specific cell type being studied .

Dosage Effects in Animal Models

The effects of 2’-Azido-2’-deoxycytidine in animal models vary with different dosages. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity. At higher doses, 2’-Azido-2’-deoxycytidine can induce toxic effects, including bone marrow suppression and hepatotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

2’-Azido-2’-deoxycytidine is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form its active triphosphate derivative, which is then incorporated into DNA. The compound is also subject to deamination by cytidine deaminase, which can inactivate it. Additionally, 2’-Azido-2’-deoxycytidine can affect metabolic flux and alter metabolite levels, further influencing cellular function .

Transport and Distribution

The transport and distribution of 2’-Azido-2’-deoxycytidine within cells and tissues are mediated by nucleoside transporters. The compound exhibits high affinity for human concentrative nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, 2’-Azido-2’-deoxycytidine is distributed throughout the cytoplasm and nucleus, where it exerts its effects on DNA synthesis .

Subcellular Localization

2’-Azido-2’-deoxycytidine is primarily localized in the nucleus, where it is incorporated into DNA. The compound’s subcellular localization is influenced by its phosphorylation state and interactions with nucleoside transporters. Additionally, post-translational modifications and targeting signals may direct 2’-Azido-2’-deoxycytidine to specific compartments within the cell, further modulating its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azido-2’-deoxycytidine typically involves the azidation of 2’-deoxycytidine. One common method includes the use of a diazotransfer reaction, where a diazonium salt is reacted with 2’-deoxycytidine to introduce the azido group at the 2’ position. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods: Industrial production of 2’-Azido-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’-Azido-2’-deoxycytidine undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

2’-Azido-2’-deoxycytidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2’-Amino-2’-deoxycytidine: Similar structure but with an amino group instead of an azido group.

    2’-Azido-2’-deoxyuridine: Similar structure but with a uracil base instead of a cytosine base.

    3’-Azido-3’-deoxythymidine (Zidovudine): An azido-modified nucleoside analog used as an antiretroviral drug.

Uniqueness: 2’-Azido-2’-deoxycytidine is unique due to its specific modification at the 2’ position of the deoxyribose sugar, which imparts distinct chemical and biological properties. Its ability to inhibit DNA replication makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

4-amino-1-[3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYKPQEERVCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965314
Record name 1-(2-Azido-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51034-68-5
Record name 2'-Azido-2'-deoxycytidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Azido-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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